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Compound of Interest

Compound Name:
Methyl 4-formyl-3-

hydroxybenzoate

Cat. No.: B044017 Get Quote

A detailed comparative analysis of the spectroscopic characteristics of "Methyl 4-formyl-3-
hydroxybenzoate" and its positional isomer, "Methyl 3-formyl-4-hydroxybenzoate," is

presented for researchers, scientists, and professionals in drug development. This guide

provides a side-by-side examination of their anticipated spectroscopic data, supported by

established principles of NMR, IR, and mass spectrometry, to facilitate their unambiguous

identification.

The subtle shift in the positions of the formyl and hydroxyl groups on the benzene ring of these

two isomers gives rise to distinct electronic environments for the constituent atoms. These

differences are reflected in their respective spectra, providing a unique fingerprint for each

molecule. While experimental spectra for both "Methyl 4-formyl-3-hydroxybenzoate" and

"Methyl 3-formyl-4-hydroxybenzoate" are not readily available in public databases, this guide

will leverage known spectroscopic trends for substituted benzaldehydes and aromatic esters to

predict and interpret their spectral features. For illustrative purposes, experimental data for the

closely related, non-isomeric compound "Methyl 4-formylbenzoate" is included to provide a

practical example of spectral analysis.

Isomeric Relationship
The relationship between "Methyl 4-formyl-3-hydroxybenzoate" and "Methyl 3-formyl-4-

hydroxybenzoate" is that of constitutional isomers, specifically positional isomers. They share
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the same molecular formula (C₉H₈O₄) but differ in the arrangement of substituents on the

aromatic ring.

Methyl 4-formyl-3-hydroxybenzoate

Methyl 3-formyl-4-hydroxybenzoate

Positional Isomers

Click to download full resolution via product page

Positional Isomerism of the Target Compounds

Spectroscopic Data Comparison
The following tables summarize the anticipated and observed spectroscopic data for the

isomers and the related compound.

Table 1: ¹H NMR Data (Predicted for Isomers, Experimental for Methyl 4-formylbenzoate)

Compound
Aldehyde
Proton (s, 1H)

Aromatic
Protons

Methyl
Protons (s, 3H)

Hydroxyl
Proton (s, 1H)

Methyl 4-formyl-

3-

hydroxybenzoate

~10.0 ppm 3H multiplet ~3.9 ppm Present

Methyl 3-formyl-

4-

hydroxybenzoate

~9.9 ppm 3H multiplet ~3.9 ppm Present

Methyl 4-

formylbenzoate
10.15 ppm

8.37 (d, 2H),

8.03 (d, 2H)
3.97 ppm Absent

Table 2: ¹³C NMR Data (Predicted for Isomers, Inferred for Methyl 4-formylbenzoate)
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Compound
C=O
(Aldehyde)

C=O (Ester)
Aromatic
Carbons

Methyl Carbon

Methyl 4-formyl-

3-

hydroxybenzoate

~190-195 ppm ~165-170 ppm 6 signals ~52 ppm

Methyl 3-formyl-

4-

hydroxybenzoate

~190-195 ppm ~165-170 ppm 6 signals ~52 ppm

Methyl 4-

formylbenzoate
~191 ppm ~166 ppm 4 signals ~52 ppm

Table 3: Infrared (IR) Spectroscopy Data (Predicted Key Absorptions)

Compound
O-H Stretch
(broad)

C-H
(Aromatic)

C=O
(Aldehyde)

C=O (Ester) C-O Stretch

Methyl 4-

formyl-3-

hydroxybenz

oate

~3200-3600

cm⁻¹

~3000-3100

cm⁻¹

~1690-1710

cm⁻¹

~1715-1730

cm⁻¹

~1100-1300

cm⁻¹

Methyl 3-

formyl-4-

hydroxybenz

oate

~3200-3600

cm⁻¹

~3000-3100

cm⁻¹

~1690-1710

cm⁻¹

~1715-1730

cm⁻¹

~1100-1300

cm⁻¹

Methyl 4-

formylbenzoa

te

Absent
~3000-3100

cm⁻¹
~1705 cm⁻¹ ~1725 cm⁻¹

~1280, ~1100

cm⁻¹

Table 4: Mass Spectrometry Data
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Compound Molecular Ion (M⁺) Key Fragment Ions

Methyl 4-formyl-3-

hydroxybenzoate
m/z 180 [M+H]⁺ at m/z 181.04[1]

Methyl 3-formyl-4-

hydroxybenzoate
m/z 180 Not available

Methyl 4-formylbenzoate m/z 164

[M-OCH₃]⁺ (m/z 133, base

peak), [C₇H₅O]⁺ (m/z 105),

[C₆H₅]⁺ (m/z 77)

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of aromatic

carbonyl compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh 5-10 mg of the solid sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or

DMSO-d₆) in a clean, dry NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

Data Acquisition (¹H NMR):

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Use a standard single-pulse experiment.

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise

ratio.
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Data Acquisition (¹³C NMR):

Use a larger sample size (20-50 mg) if necessary.

Employ a proton-decoupled pulse sequence.

Set the spectral width to approximately 0-220 ppm.

A greater number of scans will be required compared to ¹H NMR.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase the spectrum and perform baseline correction.

Calibrate the chemical shift axis using the TMS signal.

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the powdered sample directly onto the ATR crystal.

Ensure the crystal surface is completely covered.

Apply pressure using the instrument's pressure clamp to ensure good contact between the

sample and the crystal.

Data Acquisition:

Record a background spectrum of the empty ATR crystal.

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
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Data Processing:

The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the absorbance or transmittance spectrum.

Identify and label the wavenumbers of significant absorption bands.

Mass Spectrometry (MS)
Sample Preparation:

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or

acetonitrile) to a concentration of approximately 1 mg/mL.

Further dilute the sample as necessary for the specific ionization technique.

Data Acquisition (Electron Ionization - EI):

Introduce the sample into the mass spectrometer, typically via a gas chromatograph (GC-

MS) for volatile compounds.

Use a standard electron energy of 70 eV for ionization.

Scan a mass range appropriate for the expected molecular weight and fragment ions (e.g.,

m/z 40-400).

Data Acquisition (Electrospray Ionization - ESI):

Infuse the sample solution directly into the ESI source or introduce it via liquid

chromatography (LC-MS).

Optimize the spray voltage and other source parameters for maximum ion signal.

Acquire spectra in both positive and negative ion modes to determine the best ionization.

Data Processing:

Identify the molecular ion peak to confirm the molecular weight.
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Analyze the fragmentation pattern to gain structural information.

Compare the observed spectrum with spectral libraries for identification.

Spectroscopic Interpretation and Isomer
Differentiation
The key to distinguishing between "Methyl 4-formyl-3-hydroxybenzoate" and "Methyl 3-

formyl-4-hydroxybenzoate" lies in the analysis of the aromatic region of their ¹H NMR spectra.

The substitution pattern on the benzene ring will dictate the chemical shifts and, more

importantly, the coupling patterns (splitting) of the aromatic protons.

"Methyl 4-formyl-3-hydroxybenzoate" has a 1,2,4-trisubstituted pattern. The three aromatic

protons will likely appear as a doublet, a singlet (or a narrowly split doublet), and a doublet of

doublets, with distinct coupling constants.

"Methyl 3-formyl-4-hydroxybenzoate" also has a 1,2,4-trisubstituted pattern, but the

electronic effects of the substituents on the aromatic protons will be different, leading to a

different set of chemical shifts and coupling patterns compared to its isomer.

While the exact chemical shifts would need to be determined experimentally or through high-

level computational prediction, the unique splitting patterns in the aromatic region of the ¹H

NMR spectrum will be the most definitive method for distinguishing between these two

positional isomers.

The ¹³C NMR spectra will show six distinct aromatic carbon signals for each isomer due to the

lack of symmetry. The chemical shifts of these carbons will also differ between the two isomers

based on the electronic environment created by the substituents.

The IR spectra of both isomers are expected to be very similar, with characteristic absorptions

for the hydroxyl, aldehyde, and ester functional groups. Subtle differences in the fingerprint

region (below 1500 cm⁻¹) may exist but are less reliable for definitive identification than NMR.

Mass spectrometry will confirm the molecular weight of both isomers (180 g/mol ). The

fragmentation patterns may show some differences, but these are often less predictable and

harder to interpret for unambiguous isomer differentiation compared to NMR.
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Logical Workflow for Isomer Identification

Sample Analysis
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Workflow for the Spectroscopic Identification of Isomers
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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